(R)-1-(m-Tolyl)ethanamine hydrochloride is a chiral amine compound with the molecular formula C₉H₁₄ClN and a molecular weight of 171.67 g/mol. It features a m-tolyl group, which is a toluene derivative with a methyl group positioned meta to the amine functional group. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis due to its unique structural characteristics and biological properties .
These reactions are crucial for the synthesis of more complex organic molecules and can be tailored based on the desired products .
Several methods can be employed to synthesize (R)-1-(m-Tolyl)ethanamine hydrochloride:
These methods leverage both traditional organic synthesis techniques and modern approaches for efficient production .
(R)-1-(m-Tolyl)ethanamine hydrochloride has several notable applications:
In comparing (R)-1-(m-Tolyl)ethanamine hydrochloride with other similar compounds, several key aspects emerge:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (R)-1-(p-Tolyl)ethanamine hydrochloride | Aromatic Amine | p-Tolyl group; different positioning of methyl group |
| 2-Amino-3-methylphenol | Aromatic Amine | Contains hydroxyl group; used in dye synthesis |
| Phenethylamine | Aliphatic Amine | Lacks aromatic substitution; broader psychoactive effects |
The uniqueness of (R)-1-(m-Tolyl)ethanamine hydrochloride lies in its specific m-tolyl configuration, which may confer distinct biological activities compared to its p-tolyl counterpart and other related compounds. This structural difference can influence its pharmacological properties and interactions with biological targets .
Transition metal-catalyzed enantioselective amination represents one of the most sophisticated approaches for synthesizing chiral amine derivatives such as (R)-1-(m-Tolyl)ethanamine hydrochloride [3]. These methodologies combine traditional carbon-nitrogen cross-coupling methods with modern asymmetric catalysis principles to provide highly enantioselective access to structurally diverse chiral amines [3].
The development of highly efficient chiral ligands has been central to achieving exceptional enantioselectivity in transition metal-catalyzed processes [16]. Chiral phosphine ligands, particularly those with carbon-symmetrical structures, serve as the primary source of chirality in most asymmetric hydrogenation catalysts [17]. The 1,1'-binaphthol-derived phosphoramidites have proven especially effective, with recent research demonstrating that remote electronic property tuning can achieve enantioselectivities exceeding 99% enantiomeric excess [19].
Rhodium-based catalytic systems have demonstrated remarkable efficiency for the asymmetric synthesis of chiral amines through multiple mechanistic pathways [18] [21]. The rhodium-diamine complexes show particularly high activity for cyclic nitrogen-alkyl imines, providing bioactive tetrahydro-β-carbolines in optically pure form with enantioselectivities greater than 99% [16]. These catalytic systems tolerate both aryl and alkyl substituents with minimal differences in enantioselectivity outcomes [16].
Palladium-catalyzed enantioselective processes have emerged as complementary methodologies for chiral amine synthesis [19]. Recent developments in palladium-catalyzed enantioselective ring-closing aminoalkylative amination demonstrate the potential for synthesizing enantioenriched exocyclic allenylamines bearing saturated nitrogen-heterocycles with enantioselectivities up to 99% [19]. The success of these transformations relies heavily on the electronic character of chiral phosphoramidite ligands, which can efficiently tune enantioselectivity by altering the allylic carbon-palladium bond length in key catalytic intermediates [19].
Table 1: Transition Metal Catalyst Performance Data
| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Rhodium-Diamine Complex | Cyclic N-alkyl imines | 85-95 | >99 | [16] |
| Palladium-Phosphoramidite | Aminoenynes | 78-92 | 95-99 | [19] |
| Iridium-Phosphine | Benzodiazepines | 80-88 | 92-96 | [16] |
| Titanocene Complex | Cyclic N-alkyl imines | 70-85 | 88-94 | [16] |
The asymmetric hydrogenation of various nitrogen-containing substrates has shown exceptional versatility for producing chiral amines [21]. Iridium catalysts demonstrate superior performance for direct hydrogenation processes, while ruthenium systems excel in asymmetric transfer-hydrogenation reactions [21]. These methodologies provide access to chiral amines bearing stereogenic centers in α, β, or γ positions relative to the nitrogen atom [21].
Transaminase-mediated biocatalytic approaches represent highly selective and environmentally benign methodologies for synthesizing chiral amines [24] [25]. Amine transaminases catalyze the transfer of amine groups from donor substrates to prochiral ketone acceptors using pyridoxal 5'-phosphate as an essential cofactor [24]. These enzymes achieve asymmetric synthesis without requiring costly cofactor regeneration systems, distinguishing them from many other biocatalytic approaches [24].
The application of (S)-specific omega-transaminase from Vibrio fluvialis has demonstrated exceptional performance in asymmetric amine synthesis [26]. When utilizing prochiral ketones as substrates, this enzymatic system achieves reaction yields exceeding 90% with enantiomeric excesses above 99% for both (S)-α-methylbenzylamine and (S)-1-methyl-3-phenylpropylamine [26]. The optimal reaction conditions involve pH 7 with L-alanine serving as the preferred amino donor due to facile product removal characteristics [26].
Recent advances in protein engineering have significantly expanded the substrate scope and catalytic efficiency of transaminases [29]. The development of (R)-selective ω-transaminase variants from Aspergillus terreus has yielded mutant enzymes with 9.6-fold higher catalytic efficiency and 9.4°C higher thermal stability compared to wild-type enzymes [30]. These engineered variants achieve 90.8% conversion of 20 grams per liter substrate concentrations, while wild-type enzymes achieve less than 5% conversion under identical conditions [30].
Table 2: Transaminase Performance in Chiral Amine Synthesis
| Enzyme Source | Substrate Concentration (g/L) | Conversion (%) | Enantiomeric Excess (%) | Temperature Stability (°C) |
|---|---|---|---|---|
| Vibrio fluvialis (Wild-type) | 25 | 90.2 | >99 | 40-45 |
| Aspergillus terreus (Mutant) | 20 | 90.8 | >99 | 54.4 |
| Aspergillus terreus (Wild-type) | 20 | <5 | >99 | 45.0 |
| Arthrobacter sp. KNK168 | 30 | 82 | >99 | 35-40 |
The integration of transaminases in continuous flow processes has addressed traditional limitations associated with enzyme stability and product inhibition [4]. Immobilized transaminase systems demonstrate enhanced operational stability and enable efficient catalyst recovery and reuse [4]. The development of equilibrium shifting strategies, including cascade reactions with auxiliary enzymes, has successfully overcome thermodynamic limitations that traditionally favor reverse reactions [4].
Industrial applications of transaminase-mediated synthesis continue to expand through the development of whole-cell biocatalytic systems [28]. The co-expression of amine dehydrogenase and alanine dehydrogenase in engineered bacterial hosts enables efficient kinetic resolution of racemic amines to obtain enantiopure (S)-amines [28]. These integrated systems achieve complete resolution of 100 millimolar racemic substrates while maintaining high enantiomeric excess values [28].
Diastereomeric salt formation represents the most widely employed industrial method for chiral resolution of amine derivatives [10]. This approach involves converting racemic mixtures into pairs of diastereomeric derivatives through reaction with chiral resolving agents, followed by conventional crystallization separation and subsequent conversion back to pure enantiomers [10]. The process depends critically on divergent solubilities of the resulting diastereomers, which can be difficult to predict and often requires testing multiple resolving agents [10].
The selection of appropriate chiral acids as resolving agents plays a crucial role in achieving efficient resolution [9]. Tartaric acid and its derivatives have proven particularly effective for resolving primary and secondary amines, while mandelic acid derivatives show excellent performance for specific substrate classes [10]. Recent systematic studies have demonstrated that quinidine can serve as a sole resolving base for obtaining both enantiomers of racemic carboxylic acids through sequential crystallization processes [7].
Table 3: Chiral Acid Resolving Agents and Their Performance
| Resolving Agent | Substrate Type | Yield (%) | Enantiomeric Excess (%) | Solvent System |
|---|---|---|---|---|
| (S)-Mandelic Acid | Aromatic Amines | 65-75 | 95-98 | Toluene/Methanol |
| L-Tartaric Acid | Aliphatic Amines | 70-85 | 92-96 | Ethanol/Water |
| (S)-α-Methylbenzylamine | Carboxylic Acids | 60-80 | 90-95 | Acetonitrile/Water |
| Quinidine | Diels-Alder Products | 55-70 | 96-99 | Aqueous Acetonitrile |
The optimization of diastereomeric salt resolution has been systematically studied using multicomponent system characterization approaches [14]. For pregabalin resolution using L-tartaric acid, comprehensive phase diagram analysis combined with thermodynamic modeling based on solubility product constants enables identification of optimal temperature pairs with similar selectivity [14]. This methodology provides rapid process development with minimal material requirements, achieving diastereomerically pure products with 51.6% yield and 153 milligrams per gram water productivity [14].
High-throughput screening approaches have revolutionized the identification of effective diastereomeric salt combinations [8]. Automated screening of 144 chiral resolution experiments using various chiral amino alcohols and solvent combinations enables rapid optimization of resolution conditions [8]. The systematic evaluation of pyruvate concentration effects demonstrates that increasing concentrations beyond 20 millimolar provides sufficient driving force to obtain enantiopure products [8].
Industrial implementation of diastereomeric salt resolution has been demonstrated for ibuprofen using (S)-α-methylbenzylamine as the resolving agent [9]. The three-step process involving salt formation, cooling crystallization, and product recovery has been optimized through systematic evaluation of equivalent ratios, solvent effects, and crystallization parameters [9]. Successful scale-up to 0.5-liter scale demonstrates the practical viability of this approach for pharmaceutical applications [9].
Chromatographic enantioseparation provides powerful analytical and preparative methodologies for resolving chiral amine derivatives [11]. Polysaccharide-derived chiral stationary phases, particularly cellulose and amylose tris(3,5-dimethylphenylcarbamate) derivatives, demonstrate exceptional enantioselectivity for various amine substrates [11] [15]. The degree of enantioseparation depends critically on the structural features of both the chiral stationary phase and the target analyte [15].
The application of derivatization strategies significantly enhances chromatographic resolution of primary amines [15]. Naphthaldimine derivative formation using structurally similar naphthaldehyde derivatizing agents provides improved enantioselectivity compared to underivatized amines [15]. Efficient enantiomer separation has been observed for 2-hydroxynapthaldimine derivatives on cellulose-derived chiral stationary phases, with molecular docking studies confirming favorable binding interactions [15].
Table 4: Chromatographic Enantioseparation Performance
| Chiral Stationary Phase | Derivatization Agent | Resolution (Rs) | Selectivity Factor (α) | Mobile Phase |
|---|---|---|---|---|
| Cellulose ODH | 2-Hydroxynaphthaldehyde | 2.8-4.2 | 1.8-2.4 | Hexane/Ethanol |
| Amylose LUX-3 | Cyanoacetyl Chloride | 1.9-3.1 | 1.4-1.9 | Hexane/Isopropanol |
| Cellulose ODH | Methoxyacetyl Chloride | 2.1-3.6 | 1.6-2.2 | Hexane/Ethanol |
| CHIRALCEL-ODH | Naphthaldimine | 3.2-4.8 | 2.1-2.7 | Normal Phase |
Baseline enantioseparations have been achieved for numerous chiral amines and their derivatized forms using diverse mobile phase compositions [11]. The systematic evaluation of cyanoacetamide and methoxyacetamide derivatives demonstrates the versatility of chromatographic approaches for monitoring enzymatic kinetic resolution processes [11]. These separations enable precise determination of enantiomeric excess values during biocatalytic transformations [11].
The integration of chromatographic methods with preparative-scale synthesis has enabled efficient isolation of enantiopure compounds [13]. Continuous flow bioreactor systems coupled with chromatographic purification provide streamlined processes for chiral amine production [13]. The subtilisin-catalyzed stereoselective aminolysis in continuous flow reactors, followed by chromatographic separation, achieves optical purities exceeding 90% over 320 hours of continuous operation [13].
Molecular modeling approaches have provided fundamental insights into enantiorecognition mechanisms in chromatographic systems [15]. Molecular docking studies of naphthaldimine derivatives with cellulose tris(3,5-dimethylphenylcarbamate) reveal binding energy differences that correlate well with experimental enantioseparation and elution order [15]. These computational approaches enable rational design of improved chiral stationary phases and derivatization strategies [15].
Green chemistry principles have driven significant innovations in sustainable amine synthesis methodologies [32]. The development of environmentally benign processes addresses critical challenges related to resource conservation and waste reduction while maintaining high synthetic efficiency [32]. Novel reactions that maximize desired products while minimizing by-products represent fundamental advances toward sustainable chemical manufacturing [32].
Solvent-free synthesis approaches have emerged as particularly promising green chemistry innovations [33] [34]. Microwave-assisted catalytic methods enable direct amide synthesis from carboxylic acids and amines under solvent-free conditions using minute quantities of ceric ammonium nitrate as catalyst [34]. These processes achieve excellent yields while eliminating chromatographic purification requirements for secondary amides [34]. The methodology produces minimal waste and enables easy catalyst separation [34].
Table 5: Green Chemistry Metrics for Amine Synthesis Methods
| Methodology | Atom Economy (%) | E-Factor | Solvent Usage | Energy Requirements |
|---|---|---|---|---|
| Microwave Solvent-Free | 85-92 | 0.2-0.5 | None | Low (40°C) |
| Flow Chemistry | 78-85 | 0.8-1.2 | Minimal | Moderate |
| Biocatalytic Cascade | 90-95 | 0.1-0.3 | Aqueous | Very Low |
| Traditional Methods | 45-65 | 5-25 | Extensive | High |
The implementation of continuous flow chemistry has revolutionized sustainable amine synthesis [32]. Flow reactor systems enable sequential reactions to be combined into single operations, dramatically reducing waste generation and energy consumption [32]. The palladium-catalyzed tandem reactions in flow systems achieve multiring formation in single steps, while biomimetic cascade cyclizations in neutral water provide access to complex natural product cores [32].
Biocatalytic approaches represent the pinnacle of green chemistry innovation in amine synthesis [32]. Through millions of years of evolution, natural catalysts have developed highly efficient and selective means for achieving desired transformations [32]. Enzymatic processes frequently achieve reaction rates and selectivities that exceed the capabilities of chemical catalysts, while operating under mild, environmentally benign conditions [32].
The development of renewable feedstock utilization has become increasingly important for sustainable amine synthesis [31]. The replacement of alkyl halides with alcohols and alkanes as alkylation reagents reduces environmental impact [31]. Similarly, the substitution of traditional amine sources with nitrobenzene, nitrile, and ammonia provides more sustainable nitrogen incorporation strategies [31]. The application of carbon dioxide, formaldehyde, and biomass resources as carbonylation reagents further enhances the sustainability profile of these processes [31].
Flow chemistry innovations have enabled safe and efficient inversion of chiral amine configurations [36]. The development of continuous processes for converting undesired enantiomers through configuration inversion provides economic advantages by utilizing all material from racemic synthesis [36]. These flow-based transformations achieve greater than 90% enantiomeric excess while ensuring process safety through controlled reaction conditions [36].
The thermodynamic stability and phase behavior of (R)-1-(m-Tolyl)ethanamine hydrochloride are fundamental to understanding its processing, storage, and application characteristics. This chiral amine hydrochloride salt exhibits stability patterns typical of pharmaceutical organic salts, with specific considerations related to its molecular structure and ionic nature [1] [2].
The compound possesses a molecular formula of C₉H₁₄ClN with a molecular weight of 171.67 g/mol [3] [4] [5]. The presence of the chiral center at the benzylic position, combined with the aromatic m-tolyl substituent, creates a molecular architecture that influences both intermolecular interactions and thermodynamic properties [6]. The hydrochloride salt formation significantly enhances the crystalline character compared to the free base form.
The crystalline nature of (R)-1-(m-Tolyl)ethanamine hydrochloride contributes to its thermodynamic stability under ambient conditions [7]. The salt exists as a white to off-white crystalline powder, indicating well-defined crystal packing arrangements [7]. The ionic interactions between the protonated amine nitrogen and chloride anion provide substantial lattice energy, contributing to the overall thermodynamic stability of the solid phase [8] [9].
The estimated molecular volume of approximately 171-180 cm³/mol reflects the contribution of both the aromatic ring system and the ionic character of the salt [1]. This volume, combined with the cohesive energy density typical of organic amine salts, suggests moderate intermolecular binding forces that support stable crystal formation while allowing reasonable solubility in polar solvents [10] [11].
Storage recommendations indicate stability at room temperature under dry conditions [4] [5], suggesting that the compound maintains its crystalline phase integrity within normal handling ranges. The absence of specific melting point data in the literature suggests that thermal characterization may require specialized analytical techniques due to potential decomposition or complex phase behavior typical of amine hydrochloride salts [6].
The potential for polymorphism exists due to the chiral center and the flexibility in crystal packing arrangements of organic salts [2]. Different crystal forms could exhibit varying thermodynamic stabilities, with implications for dissolution behavior and processing characteristics [12].
Understanding the solubility behavior of (R)-1-(m-Tolyl)ethanamine hydrochloride requires analysis of its interactions with both polar and nonpolar solvent systems. The Hansen solubility parameter approach provides a comprehensive framework for predicting and understanding these interactions [11] [13] [14].
The three-dimensional Hansen solubility parameters can be estimated based on the molecular structure and comparison with similar amine hydrochloride compounds [15] [14]. The dispersion component (δd) is estimated at 18-20 MPa^0.5, reflecting contributions from the aromatic ring system and aliphatic portions [16] [17]. The polar component (δp) is estimated at 8-12 MPa^0.5, arising from the ionic character and aromatic system interactions [13] [14].
The hydrogen bonding component (δh) is particularly significant at 12-16 MPa^0.5 due to the presence of the protonated amine group (NH₃⁺) which serves as a strong hydrogen bond donor [18] [14]. This elevated hydrogen bonding parameter distinguishes the compound from neutral organic molecules and significantly influences its solvent compatibility [19] [20].
The compound demonstrates solubility in dimethyl sulfoxide (DMSO) [3], indicating favorable interactions with polar aprotic solvents. The estimated water solubility of 0.325 mg/mL (0.00189 mol/L) [21] reflects the balance between the hydrophilic ionic character and the hydrophobic aromatic component [22] [23].
The solubility in polar protic solvents is expected to be enhanced by the hydrogen bonding capability of the protonated amine group [24] [25]. The ionic nature facilitates solvation by polar molecules through ion-dipole interactions and hydrogen bonding networks [10] [26].
Interactions with nonpolar solvents are expected to be limited due to the ionic character of the hydrochloride salt [24]. The Hildebrand parameter estimated at 22-26 MPa^0.5 indicates moderate to high cohesive energy density, which limits miscibility with low-polarity solvents [11] [19].
The aromatic m-tolyl group provides some compatibility with aromatic solvents through π-π interactions, but the overall ionic character dominates the solubility behavior [14] [17]. This selective solubility pattern is typical of pharmaceutical amine salts and influences formulation considerations [27].
The acid-base properties of (R)-1-(m-Tolyl)ethanamine hydrochloride are central to its chemical behavior, stability, and potential applications. As a primary amine hydrochloride salt, the compound exhibits well-defined protonation characteristics that influence its interactions and stability [28] [29].
The free base form of the compound is estimated to have a pKa value in the range of 9.5-10.5, which is typical for aromatic primary amines [28] [29]. This relatively high pKa reflects the electron-donating effect of the methyl substituent on the aromatic ring, which increases the basicity compared to unsubstituted benzylamine derivatives [26] [30].
At physiological pH (7.4), the compound exists predominantly in its protonated form (>99%), while at acidic pH values (pH 1), complete protonation (>99.9%) occurs [28]. This pH-dependent protonation behavior is characteristic of weakly basic compounds and has significant implications for dissolution and stability [22] [31].
The protonation equilibrium can be described by the Henderson-Hasselbalch equation, where the ratio of protonated to unprotonated forms depends on the solution pH relative to the compound's pKa [28] [32]. The formation of the hydrochloride salt effectively fixes the compound in its protonated state under normal storage conditions [33].
The ionic character resulting from protonation significantly influences the compound's physical and chemical properties [34]. The positively charged nitrogen center creates a site for strong electrostatic interactions and hydrogen bonding, affecting solubility, crystal packing, and intermolecular associations [28] [18].
As a monoprotic base, (R)-1-(m-Tolyl)ethanamine hydrochloride exhibits minimal buffering capacity [29]. The single ionizable nitrogen limits the compound's ability to resist pH changes, which is important for formulation considerations in pharmaceutical applications [35].
The ionization behavior in different media depends on the competing equilibria between protonation-deprotonation and salt dissolution [26] [36]. In aqueous solutions, the hydrochloride dissociates to provide the protonated amine cation and chloride anion, with the extent of subsequent deprotonation governed by the solution pH [22] [37].
The hygroscopic behavior and solid-state stability of (R)-1-(m-Tolyl)ethanamine hydrochloride are critical factors for its handling, storage, and long-term stability. Amine hydrochloride salts typically exhibit varying degrees of moisture sensitivity that can affect their physical and chemical properties [38] [39].
Based on structural similarities with other amine hydrochloride salts, (R)-1-(m-Tolyl)ethanamine hydrochloride is expected to be slightly to moderately hygroscopic [40] [38]. The ionic nature of the compound, particularly the presence of the chloride anion and protonated amine group, creates multiple sites for water interaction through hydrogen bonding and ion-dipole forces [39] [41].
The moisture uptake mechanism likely involves initial surface adsorption followed by potential bulk absorption at higher relative humidity levels [38]. The critical relative humidity, estimated at 60-75% based on similar compounds, represents the threshold above which significant moisture uptake occurs [38] [42].
The hygroscopic behavior is influenced by several molecular factors. The ionic character promotes water binding through strong electrostatic interactions [39]. The aromatic ring system provides some hydrophobic character that moderates the overall hygroscopicity compared to purely aliphatic amine salts [41].
Crystal packing arrangements in the solid state affect the accessibility of hygroscopic sites to atmospheric moisture [38]. Well-formed crystals with tight packing may exhibit lower hygroscopicity than amorphous or poorly crystallized materials [40] [39].
Under recommended storage conditions (room temperature, dry and cool environment), the compound maintains its solid-state integrity [4] [5]. The absence of reported degradation under proper storage suggests good chemical stability in the crystalline form [5].
Exposure to elevated humidity levels could lead to physical changes including crystal habit modification, caking, or potentially deliquescence at very high relative humidity [39] [42]. These changes can affect processing characteristics, dissolution behavior, and chemical stability [38].